N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that features a thiazole ring and a thiophene ring, both of which are known for their significant biological activities. The presence of a methoxyphenyl group further enhances its chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, where a methoxybenzene derivative reacts with the thiazole intermediate.
Formation of the Thiophene Ring: The thiophene ring is synthesized through the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.
Coupling of the Thiazole and Thiophene Rings: The final step involves the coupling of the thiazole and thiophene rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and thiophene rings allow it to fit into the active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)thiophene-2-carboxamide: Lacks the thiazole ring, which may reduce its biological activity.
4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine: Lacks the thiophene ring, which may alter its chemical reactivity and biological properties.
N-(4-chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Similar structure but with a chlorine substituent, which can affect its pharmacokinetics and toxicity.
Uniqueness
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of its thiazole and thiophene rings, along with the methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the thiazole and thiophene rings, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Characteristics
The compound's molecular structure can be represented as follows:
- Chemical Formula : C16H13N3O2S
- Molecular Weight : 341.42 g/mol
The presence of sulfur and nitrogen heteroatoms within its framework enhances its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer properties. The biological mechanisms attributed to this compound include:
- Enzyme Inhibition : Interaction with specific enzymes involved in disease pathways.
- Cellular Target Interaction : Binding to cellular receptors that modulate various biological responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented:
Pathogen | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.25 | Bactericidal |
Escherichia coli | 0.30 | Bactericidal |
Candida albicans | 0.20 | Fungicidal |
These results suggest that the compound is effective against both bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated the anticancer efficacy of this compound against several cancer cell lines:
Cell Line | IC50 (μM) | Effectiveness |
---|---|---|
U-87 (Glioblastoma) | 5.5 | High cytotoxicity |
MDA-MB-231 (Breast cancer) | 8.0 | Moderate cytotoxicity |
A549 (Lung cancer) | 7.5 | High cytotoxicity |
The IC50 values indicate that the compound exhibits significant cytotoxic effects on glioblastoma cells compared to other tested lines .
Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer progression and microbial resistance. The binding affinity and interaction patterns suggest a mechanism involving:
- Inhibition of Key Enzymes : Disruption of metabolic pathways essential for cell survival.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
A notable case study involved the evaluation of the compound's effect on human glioblastoma U-87 cells. The study utilized both MTT assays for cytotoxicity assessment and flow cytometry for apoptosis detection. Results showed a significant increase in apoptotic cell populations when treated with this compound at concentrations above 5 μM .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)12-9-21-15(16-12)17-14(18)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNLXWOTUAMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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